(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F3N3O3S/c31-30(32,33)22-5-3-4-20(15-22)17-39-24-10-8-19(9-11-24)14-21(16-34)27-35-23(18-40-27)12-13-36-28(37)25-6-1-2-7-26(25)29(36)38/h1-11,14-15,18H,12-13,17H2/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKMIRNMUKUSD-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC=C(C=C4)OCC5=CC(=CC=C5)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C/C4=CC=C(C=C4)OCC5=CC(=CC=C5)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phthalimide Group: The phthalimide group can be introduced via a nucleophilic substitution reaction using phthalimide and an appropriate alkyl halide.
Formation of the (E)-Prop-2-enenitrile Moiety: This step involves a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Final Coupling: The final step involves coupling the thiazole and phthalimide intermediates with the (E)-prop-2-enenitrile moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Structural Features
The target compound’s uniqueness lies in its combination of:
- Thiazole ring : A common heterocycle in bioactive molecules, often contributing to π-stacking interactions.
- Trifluoromethylphenyl methoxy substituent : Enhances lipophilicity and metabolic stability.
Table 1: Comparison with Structural Analogs
*Calculated based on molecular formula.
Stereochemical and Electronic Effects
- E/Z Isomerism : The target compound’s E-configuration (trans) contrasts with the Z-isomer in , which may alter binding affinity due to spatial arrangement .
- Trifluoromethyl Group : The electron-withdrawing CF₃ group in the target compound and enhances metabolic stability and hydrophobic interactions compared to the dichlorophenyl group in .
- Isoindole-1,3-dione : Shared with and BI-3663, this moiety is associated with proteasome-targeting (e.g., PROTACs) or kinase inhibition .
Biological Activity
The compound (2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enenitrile is a complex organic molecule that incorporates a thiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : A five-membered heterocyclic structure that is often linked to various biological activities including antimicrobial and anticancer effects.
- Isoindole Derivative : The presence of the isoindole structure may contribute to its biological properties through interactions with biological targets.
- Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action : Thiazole compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins. The incorporation of electron-donating groups enhances their cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
| Thiazole Derivative 2 | 1.98 ± 1.22 | A431 |
The structural activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring are crucial for enhancing antitumor activity .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : Compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against Enterococcus faecalis.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Thiazole Derivative A | 100 | E. faecalis |
| Thiazole Derivative B | 400 | E. coli |
- Antifungal Activity : Some derivatives demonstrated notable antifungal effects against Candida albicans and Aspergillus niger, with MIC values indicating moderate efficacy compared to standard antifungal agents .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thiazole compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened against a panel of pathogenic bacteria and fungi. The results highlighted that certain compounds exhibited superior antifungal activity compared to their antibacterial counterparts, suggesting a potential focus for further development in antifungal therapies.
Q & A
Q. Critical conditions :
- Solvent polarity (DMSO enhances nucleophilicity for coupling; ethanol aids in condensation).
- Catalyst loading (0.5–2 mol% Pd for Suzuki-Miyaura couplings).
- Reaction time (12–24 hours for cyclization steps).
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR) between synthetic batches?
Contradictions in NMR data often arise from:
- Rotameric equilibria in the thiazole or isoindole groups, causing splitting of signals. Use variable-temperature NMR (VT-NMR) to confirm dynamic exchange .
- Residual solvents or impurities from incomplete purification. Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) for higher purity .
- Stereochemical variations in the prop-2-enenitrile group. Verify the E-configuration via NOESY (absence of cross-peaks between vinyl protons and adjacent aryl groups) .
Example : In , discrepancies in ^1H-NMR signals for cyclopropyl-thiazole derivatives were resolved by repeating synthesis under strictly anhydrous conditions, confirming solvent interference.
Basic: What characterization techniques are essential to confirm the compound’s structure and purity?
| Technique | Application | Key Data | References |
|---|---|---|---|
| FT-IR | Functional group analysis | C≡N stretch (~2200 cm⁻¹), C=O (isoindole, ~1700 cm⁻¹) | |
| ¹H/¹³C NMR | Structural elucidation | Vinyl proton coupling (J = 12–16 Hz for E-configuration), trifluoromethyl splitting patterns | |
| Elemental Analysis | Purity validation | C, H, N % within ±0.3% of theoretical values | |
| HPLC-MS | Purity and mass confirmation | Retention time consistency; [M+H]⁺ ion match |
Advanced: How can the trifluoromethyl group’s electronic effects influence reactivity in downstream modifications?
The -CF₃ group is strongly electron-withdrawing, which:
- Deactivates the adjacent benzyloxy ring toward electrophilic substitution, directing reactions to meta positions .
- Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr) by increasing ring electrophilicity .
- Impacts solubility due to hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for further functionalization .
Methodological tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction sites and compare with experimental outcomes .
Basic: What are the common side reactions during synthesis, and how can they be minimized?
- Hydrolysis of the nitrile group : Occurs under acidic or basic conditions. Use neutral pH buffers and avoid prolonged heating .
- Oligomerization of thiazole : Mitigated by slow addition of monomers and low temperatures (0–5°C) .
- Isomerization of E-configuration : Prevented by shielding from light and using radical inhibitors (e.g., BHT) .
Example : reported 15% yield loss due to nitrile hydrolysis when using HCl; switching to acetic acid increased yield to 78%.
Advanced: What strategies optimize reaction scalability while maintaining stereochemical integrity?
- Flow chemistry : Enables precise control of residence time and temperature, critical for E/Z selectivity .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) to reduce batch variability .
- In-line monitoring : Use PAT tools like ReactIR to track intermediate formation and adjust conditions in real-time .
Case study : A DoE approach in improved diphenyldiazomethane yield from 45% to 82% by optimizing flow rate and oxidant concentration.
Basic: How do the thiazole and isoindole moieties contribute to potential bioactivity?
- Thiazole : Enhances π-π stacking with biological targets (e.g., kinase ATP pockets) and improves metabolic stability .
- Isoindole-1,3-dione : Mimics peptide bonds, enabling protease inhibition or protein-protein interaction disruption .
Validation : In , analogues with thiazole showed 10× higher IC₅₀ against cancer cell lines than non-thiazole variants.
Advanced: How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC .
- Plasma stability assay : Incubate with human plasma (37°C, 24h). Use LC-MS to detect degradation products .
- Computational prediction : Tools like ADMET Predictor™ estimate hydrolytic susceptibility of the nitrile group .
Example : A derivative in showed 90% degradation at pH 12 but remained stable in plasma, guiding formulation pH adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
